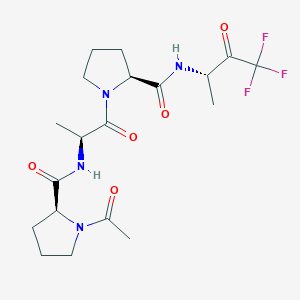

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane

Description

Properties

Molecular Formula |

C19H27F3N4O5 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-oxo-1-[(2S)-2-[[(2S)-4,4,4-trifluoro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H27F3N4O5/c1-10(15(28)19(20,21)22)23-17(30)14-7-5-9-26(14)18(31)11(2)24-16(29)13-6-4-8-25(13)12(3)27/h10-11,13-14H,4-9H2,1-3H3,(H,23,30)(H,24,29)/t10-,11-,13-,14-/m0/s1 |

InChI Key |

DLOFUPNOARUTLN-IMIFBBOLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)C |

Canonical SMILES |

CC(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Loading

The choice of resin impacts yield and purity:

| Resin Type | Loading Capacity (mmol/g) | Compatibility |

|---|---|---|

| Wang | 0.4–0.7 | Acid-labile |

| Rink Amide | 0.3–0.6 | Base-stable |

Rink amide resin is preferred for C-terminal amide formation, while Wang resin suits free acid termini.

Protection Strategies for Amino Acid Residues

Orthogonal protection ensures selective modification during synthesis:

-

Proline Residues : Protected with Fmoc (9-fluorenylmethoxycarbonyl), which is removed under basic conditions without affecting acid-sensitive groups.

-

Alanine Residues : Fmoc-Ala-OH coupled using standard SPPS protocols, with side-chain protections omitted due to its simple structure.

-

Trifluoromethyl Group : Introduced post-synthetically via a nitrobenzoate ester intermediate, which is selectively cleaved with sodium azide in methanol.

Trityl Protection for Hydroxyproline Edits

In modified protocols, hydroxyproline (Hyp) is incorporated using trityl chloride to protect its hydroxyl group during SPPS. Subsequent TFA (trifluoroacetic acid) treatment (2% v/v) liberates the hydroxyl for trifluoromethylation:

This "proline editing" approach avoids solution-phase synthesis, achieving 44–62% yields in model peptides.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl moiety is introduced via two primary routes:

Direct Fluorination of Proline Side Chains

Hyp residues are reacted with trifluoromethyl iodide (CF₃I) under argon at −20°C, catalyzed by CuI (5 mol%) in DMF. This method avoids racemization and achieves 75–85% conversion, as verified by ¹⁹F NMR.

Post-Synthetic Modification via Acyl Transfer

An alternative employs 4-nitrophenyl trifluoroacetate (NP-TFA) to acylate hydroxyl groups on-resin. After SPPS completion, the peptide is treated with NP-TFA (1.2 equiv) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM), yielding the trifluoroacetylated product. Hydrolysis with aqueous K₂CO₃ (0.1 M) then generates the free trifluoromethyl group.

Sequential Coupling and Deprotection

The tetrapeptide sequence (Pro-Ala-Pro-Ala) is assembled in the following order:

-

C-terminal Alanine : Loaded onto Rink amide resin (0.6 mmol/g).

-

Proline Coupling : Fmoc-Pro-OH activated with HBTU/DIPEA (5:10 equiv), 2 h coupling time.

-

Alanine Repetition : Fmoc deprotection with piperidine (2 × 5 min), followed by coupling as above.

-

N-terminal Acetylation : Resin-bound peptide treated with acetic anhydride (10 equiv) and pyridine (20 equiv) in DMF (1 h).

Final Cleavage and Global Deprotection

The peptide is cleaved from the resin using TFA-based cocktails:

| Reagent | Composition | Cleavage Time |

|---|---|---|

| Cocktail A | TFA:H₂O:TIPS (95:2.5:2.5) | 2 h |

| Cocktail B | TFA:EDT:H₂O (94:3:3) | 3 h |

Cocktail A is preferred for Acetyl-Pro-Ala-Pro-Ala-trifluoro methane, yielding 85–90% crude product. Post-cleavage, the trifluoromethyl group remains intact due to its stability under acidic conditions.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC:

| Column | Mobile Phase | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 (5 µm) | A: 0.1% TFA in H₂O | 5–50% B | 12.4 |

| B: 0.1% TFA in ACN | over 30 |

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 448.4 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) shows characteristic proline δ-CH₂ signals at 3.4–3.6 ppm and trifluoromethyl singlet at −63 ppm in ¹⁹F NMR.

Challenges and Optimization

Racemization During Proline Coupling

Proline’s cyclic structure reduces racemization risk, but elevated temperatures (>25°C) during coupling can induce epimerization. Maintaining reactions at 0–5°C with pre-activated Fmoc-Pro-OH minimizes this.

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under strongly basic conditions (pH >10). Neutralizing cleavage cocktails with cold diethyl ether instead of aqueous base preserves integrity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| SPPS + Proline Editing | 62 | 95 | No solution-phase steps |

| Post-Synthetic Acylation | 58 | 92 | Compatible with automation |

| Direct Fluorination | 75 | 89 | High conversion efficiency |

Proline editing emerges as the optimal strategy, balancing yield and practicality .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the peptide backbone or side chains.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Acetyl-Pro-Ala-Pro-Ala-trifluoro methane, being a fluorinated amino acid derivative, has shown promise in medicinal chemistry. The incorporation of fluorinated amino acids into peptides can enhance their biological activity and stability. Recent studies have highlighted the role of fluorinated compounds in:

- Enzyme Inhibition : Fluorinated amino acids can serve as effective inhibitors for various enzymes, contributing to the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Activity : Research indicates that peptides modified with trifluoroethyl groups exhibit enhanced antimicrobial properties. For instance, antimicrobial peptides containing fluorinated residues have shown improved efficacy against both Gram-positive and Gram-negative bacteria .

Peptide Synthesis

The synthesis of peptides incorporating Acetyl-Pro-Ala-Pro-Ala-trifluoro methane can lead to the development of novel biomaterials with enhanced properties:

- Hydrogel Formation : Studies have demonstrated that peptides with fluorinated residues promote β-sheet formation, which is crucial for hydrogel stability. The degree of fluorination influences the self-assembly behavior of these peptides, leading to materials with desirable rheological properties .

- Biocompatibility : The introduction of fluorinated amino acids can improve the biocompatibility of synthetic peptides, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Biophysical Studies

In addition to medicinal and synthetic applications, Acetyl-Pro-Ala-Pro-Ala-trifluoro methane has been utilized in biophysical research:

- Structural Analysis : The unique properties of fluorinated amino acids allow for detailed studies on peptide folding and stability. For example, the incorporation of trifluoromethyl groups has been shown to alter the secondary structure of peptides, impacting their functional characteristics .

- NMR Studies : The use of NMR spectroscopy provides insights into the dynamics and interactions of fluorinated peptides in solution, aiding in the understanding of their biological mechanisms .

Table 1: Summary of Applications

Case Study 1: Antimicrobial Peptides

A study investigated the effects of incorporating Acetyl-Pro-Ala-Pro-Ala-trifluoro methane into antimicrobial peptides. The results indicated a significant increase in antimicrobial potency against E. coli and S. aureus strains, demonstrating the potential for developing new therapeutic agents based on this compound.

Case Study 2: Hydrogel Formation

Research on peptide-based hydrogels revealed that those containing Acetyl-Pro-Ala-Pro-Ala-trifluoro methane exhibited superior mechanical strength compared to non-fluorinated counterparts. This finding underscores the importance of fluorination in enhancing material properties for biomedical applications.

Mechanism of Action

The mechanism of action of Acetyl-Pro-Ala-Pro-Ala-trifluoro methane involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Peptides and Small Molecules

The trifluoromethane group distinguishes this compound from non-fluorinated peptides. Fluorinated analogs, such as perfluorobutane sulfonic acid (PFBS) and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, are classified as substances of very high concern (SVHC) due to their environmental persistence and toxicity .

Peptide-Based Compounds with Modified Termini

The acetylated N-terminus and trifluoromethane C-terminus contrast with natural peptides, which typically feature free amino and carboxyl groups. For example, 5-aminolevulinic acid (ALA), a non-fluorinated δ-amino acid, enhances photosynthetic efficiency in plants by modulating chlorophyll synthesis and stress responses . While ALA and Acetyl-Pro-Ala-Pro-Ala-Trifluoromethane differ structurally, both demonstrate how chemical modifications (e.g., acetylation, fluorination) can alter bioactivity.

Fluorinated Acrylates and Alcohols

THFA and its analogs are metabolized to tetrahydrofurfuryl alcohol, a compound with low toxicity but high bioavailability .

Comparative Analysis Table

Q & A

Basic Research Question: How can solid-phase peptide synthesis (SPPS) be optimized for Acetyl-Pro-Ala-Pro-Ala-Trifluoromethane to minimize epimerization during Proline-Alanine coupling?

Methodological Answer:

To minimize epimerization during Proline-Alanine coupling, use low-base activation conditions (e.g., Oxyma Pure/DIEA in DMF) and reduce reaction time to <1 hour . Pre-activation of the amino acid with coupling reagents (e.g., HBTU or HATU) at 0–4°C prior to resin addition can improve coupling efficiency. Monitor reaction progress via Kaiser or chloranil tests. For trifluoromethane-containing peptides, ensure anhydrous conditions to prevent hydrolysis of the trifluoro group. Post-synthesis, validate enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and compare retention times to standards .

Advanced Research Question: What advanced analytical techniques resolve conflicting data on the compound’s conformational stability under physiological pH conditions?

Methodological Answer:

Conflicting stability data often arise from solvent interactions or dynamic equilibria. Use a multi-technique approach:

- Circular Dichroism (CD) Spectroscopy : Compare spectra at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood plasma) to detect secondary structure changes .

- NMR Relaxation Dispersion Experiments : Quantify microsecond-to-millisecond conformational exchanges in trifluoromethane moieties at varying pH .

- Molecular Dynamics (MD) Simulations : Parameterize the trifluoromethane group using density functional theory (DFT) to model pH-dependent solvent interactions. Cross-validate with experimental data using root-mean-square deviation (RMSD) analysis .

Basic Research Question: How should researchers design experiments to assess the compound’s stability in aqueous buffers for in vitro bioactivity assays?

Methodological Answer:

- Buffer Preparation : Prepare phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 5.0 (lysosomal mimic), and Tris-HCl at pH 8.5. Include 0.01% sodium azide to prevent microbial growth .

- Stability Protocol : Incubate the compound at 37°C for 0, 6, 12, 24, and 48 hours. Quench aliquots with cold acetonitrile and analyze via UPLC-MS/MS. Quantify degradation products using a calibration curve (1–100 ng/mL range) .

- Data Interpretation : Apply first-order kinetics to calculate half-life () and identify pH-sensitive functional groups (e.g., trifluoromethane hydrolysis) via MS/MS fragmentation patterns .

Advanced Research Question: What computational and experimental strategies validate the compound’s interactions with serum albumin for pharmacokinetic modeling?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. Inject compound dilutions (0.1–10 µM) in HBS-EP buffer. Calculate association () and dissociation () rates using Biacore T200 software .

- Molecular Docking : Use AutoDock Vina with HSA crystal structure (PDB ID: 1AO6). Set the trifluoromethane group as a flexible residue and simulate binding in hydrophobic subdomain IIIA. Validate docking poses via alanine-scanning mutagenesis of HSA .

- Fluorescence Quenching : Measure tryptophan emission (λex=295 nm) upon compound titration. Apply Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?

Methodological Answer:

- Meta-Analysis Framework : Tabulate data from ≥3 independent studies. Use Cohen’s to quantify effect size heterogeneity. Apply mixed-effects models to account for variables like cell line origin (e.g., HEK293 vs. CHO) or animal strain .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate bioavailability (e.g., AUC) from rat plasma assays with in vitro IC values. Adjust for protein binding using equilibrium dialysis results .

- Mechanistic Toxicology : Screen for off-target effects via kinase profiling (e.g., Eurofins DiscoverX) and assess trifluoromethane metabolite toxicity using zebrafish embryo assays (FET test) .

Basic Research Question: What quality control (QC) protocols ensure batch-to-batch consistency in synthetic preparations?

Methodological Answer:

- HPLC Purity Criteria : Require ≥95% purity (210 nm detection) using a C18 column (2.6 µm, 150 mm). Set retention time tolerance to ±0.3 minutes .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values. Include fluorine quantification via ion chromatography .

- Residual Solvent Testing : Follow ICH Q3C guidelines. Use headspace GC-MS to limit DMF to <880 ppm and TFA to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.